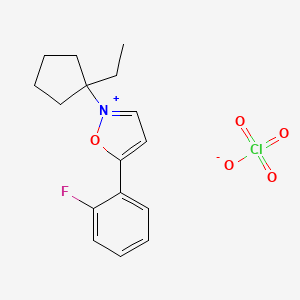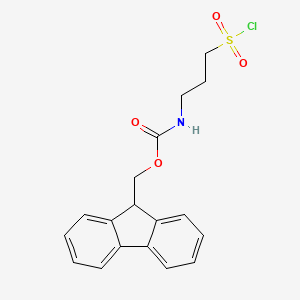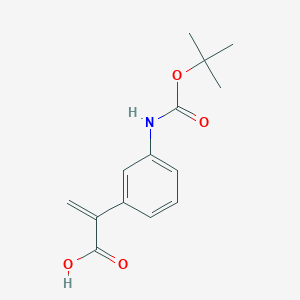
2-(3-(Tert-butoxycarbonylamino)phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Tert-butoxycarbonylamino)phenyl)acrylic acid is an organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a phenyl ring and an acrylic acid moiety. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in the preparation of various pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Tert-butoxycarbonylamino)phenyl)acrylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group, followed by the introduction of the acrylic acid moiety. One common method involves the reaction of 3-aminoacetophenone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form the Boc-protected intermediate. This intermediate is then subjected to a Heck reaction with acrylic acid under palladium catalysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Tert-butoxycarbonylamino)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride can be employed.
Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives of the phenyl ring.
Reduction: Saturated carboxylic acids.
Substitution: Amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-(Tert-butoxycarbonylamino)phenyl)acrylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It is a precursor in the synthesis of drugs and bioactive compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials
Wirkmechanismus
The mechanism of action of 2-(3-(Tert-butoxycarbonylamino)phenyl)acrylic acid depends on its specific application. In organic synthesis, the Boc group serves as a protecting group for the amino functionality, preventing unwanted reactions during subsequent synthetic steps. The acrylic acid moiety can participate in various reactions, such as polymerization or conjugation with other molecules, to form desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-(Tert-butoxycarbonylamino)phenyl)propionic acid: Similar structure but with a propionic acid moiety instead of acrylic acid.
2-(3-(Tert-butoxycarbonylamino)phenyl)butyric acid: Contains a butyric acid moiety.
2-(3-(Tert-butoxycarbonylamino)phenyl)valeric acid: Contains a valeric acid moiety.
Uniqueness
2-(3-(Tert-butoxycarbonylamino)phenyl)acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts distinct reactivity compared to its saturated counterparts. The Boc-protected amino group also provides versatility in synthetic applications, allowing for selective deprotection and subsequent functionalization .
Eigenschaften
Molekularformel |
C14H17NO4 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H17NO4/c1-9(12(16)17)10-6-5-7-11(8-10)15-13(18)19-14(2,3)4/h5-8H,1H2,2-4H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
MRXZJIOQVORKBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


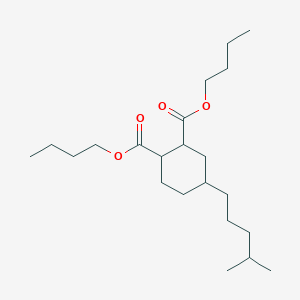
![Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane](/img/structure/B12637936.png)
![3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B12637953.png)
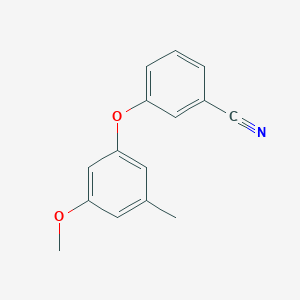
![4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B12637962.png)
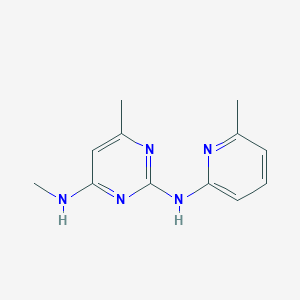
![[8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate](/img/structure/B12637966.png)
![5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12637968.png)
![1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene](/img/structure/B12637970.png)



